molecular formula C7H6FNO3 B1344191 2-Fluoro-5-methyl-4-nitrophenol CAS No. 63762-80-1

2-Fluoro-5-methyl-4-nitrophenol

Cat. No.: B1344191
CAS No.: 63762-80-1
M. Wt: 171.13 g/mol
InChI Key: SPJZXYAUBGEMBX-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, where the hydrogen atoms at positions 2, 5, and 4 on the benzene ring are substituted by a fluorine atom, a methyl group, and a nitro group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-5-methyl-4-nitrophenol involves the nitration of 2-Fluoro-5-methylphenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-Fluoro-4-nitrophenolate, which is then converted to this compound through acid neutralization .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-Fluoro-5-methyl-4-aminophenol.

    Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-5-methyl-4-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methyl-5-nitrophenol: Similar structure but with different positions of the substituents.

    2-Fluoro-4-nitrophenol: Lacks the methyl group at position 5.

    5-Fluoro-2-methyl-4-nitrophenol: Similar structure but with different positions of the substituents.

Uniqueness

2-Fluoro-5-methyl-4-nitrophenol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups on the benzene ring can lead to unique electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-5-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJZXYAUBGEMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304164
Record name 2-Fluoro-5-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-80-1
Record name 2-Fluoro-5-methyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63762-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 26.6 grams (0.21 mole) of the fluorophenol in 63 ml. of acetic acid and 8.5 ml. of sulfuric acid was stirred at 8°-12° C. While the mixtute was cooled and stirred, a solution of 15 grams of sodium nitrite in 42 ml. of water was added dropwise over a period of about 1 hour. Stirring was continued for an additional 30 minutes. The mixture then was poured into a large volume of ice water. The resulting crude product was collected by filtration, thoroughly washed with water, and air dried while on the filter. The resulting crude nitroso compound then was added in portions to a stirred solution of 20 ml. of 70 percent nitric acid and 60 ml. of water maintained at 40°-50° C. Heating and stirring were continued until the evolution of brown fumes became negligible. The mixture then was poured into ice water, and the crude product was collected. The crude product then was recrystallized from ethanol-water to obtain a first and a second crop. A total of 25.4 grams (70 percent) of 2-fluoro-4-nitro-5-methylphenol was obtained, m.p. 110°-111.5° C.
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